

4-(1H-Indol-3-yl)butan-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(1H-Indol-3-yl)butan-2-one

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An In-depth Technical Guide to 4-(1H-Indol-3-yl)butan-2-one

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a representative synthetic protocol for **4-(1H-indol-3-yl)butan-2-one**. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and IUPAC Name

4-(1H-Indol-3-yl)butan-2-one is a chemical compound featuring an indole moiety linked to a butane-2-one chain at the third position of the indole ring.

- IUPAC Name: **4-(1H-indol-3-yl)butan-2-one**
- Synonym: 3-(3-Oxobutyl)-1H-indole[1]
- CAS Number: 5541-89-9[1][2][3][4][5][6][7]
- Molecular Formula: C₁₂H₁₃NO[1][2][3][4][5][7]

Chemical Structure:

The structure consists of a bicyclic indole ring system connected via a two-carbon chain to a ketone functional group.

- SMILES: CC(=O)CCC1=CNC2=CC=CC=C21[\[1\]](#)[\[7\]](#)[\[8\]](#)
- InChI: InChI=1S/C12H13NO/c1-9(14)6-7-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3[\[1\]](#)[\[2\]](#)[\[7\]](#)[\[8\]](#)

Physicochemical Data

A summary of the key quantitative properties of **4-(1H-indol-3-yl)butan-2-one** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	187.24 g/mol	[1] [2] [3] [7]
Appearance	Solid	[2] [3]
Melting Point	92-97 °C	[1] [2] [3]
Density	1.136 g/cm ³	[7]
pKa (Predicted)	17.13 ± 0.30	[5]
XLogP (Predicted)	1.9	[9]
Topological Polar Surface Area	32.9 Å ²	[5]

Experimental Protocols: Synthesis

The synthesis of 3-substituted indoles such as **4-(1H-indol-3-yl)butan-2-one** can be achieved through various methods. A classic and widely applicable method is the Fischer indole synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[8\]](#)[\[10\]](#) This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.[\[2\]](#)[\[3\]](#)

Representative Protocol: Fischer Indole Synthesis of **4-(1H-indol-3-yl)butan-2-one**

This protocol describes the synthesis starting from phenylhydrazine and a suitable keto-aldehyde, 5-oxohexanal.

Step 1: Formation of the Phenylhydrazone

- In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in a suitable solvent such as ethanol or acetic acid.^[2]
- Add 5-oxohexanal (1 equivalent) to the solution.
- Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- The condensation reaction typically proceeds to completion within a few hours, yielding the corresponding phenylhydrazone intermediate. The product can be isolated by removal of the solvent under reduced pressure, though often the crude hydrazone is taken directly to the next step.^[2]

Step 2: Acid-Catalyzed Cyclization

- Introduce the crude phenylhydrazone from Step 1 into a reaction vessel.
- Add a suitable acid catalyst. A variety of Brønsted acids (e.g., polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (e.g., zinc chloride, boron trifluoride) can be used.^{[3][8]} A common choice is a mixture of acetic acid and a stronger acid catalyst.
- Heat the reaction mixture. The required temperature can range from 80 °C to over 150 °C depending on the substrate and catalyst used.^[8]
- The reaction involves a ^{[4][4]}-sigmatropic rearrangement followed by the elimination of ammonia to form the aromatic indole ring.^[3]
- Monitor the reaction by TLC until the starting hydrazone is consumed.

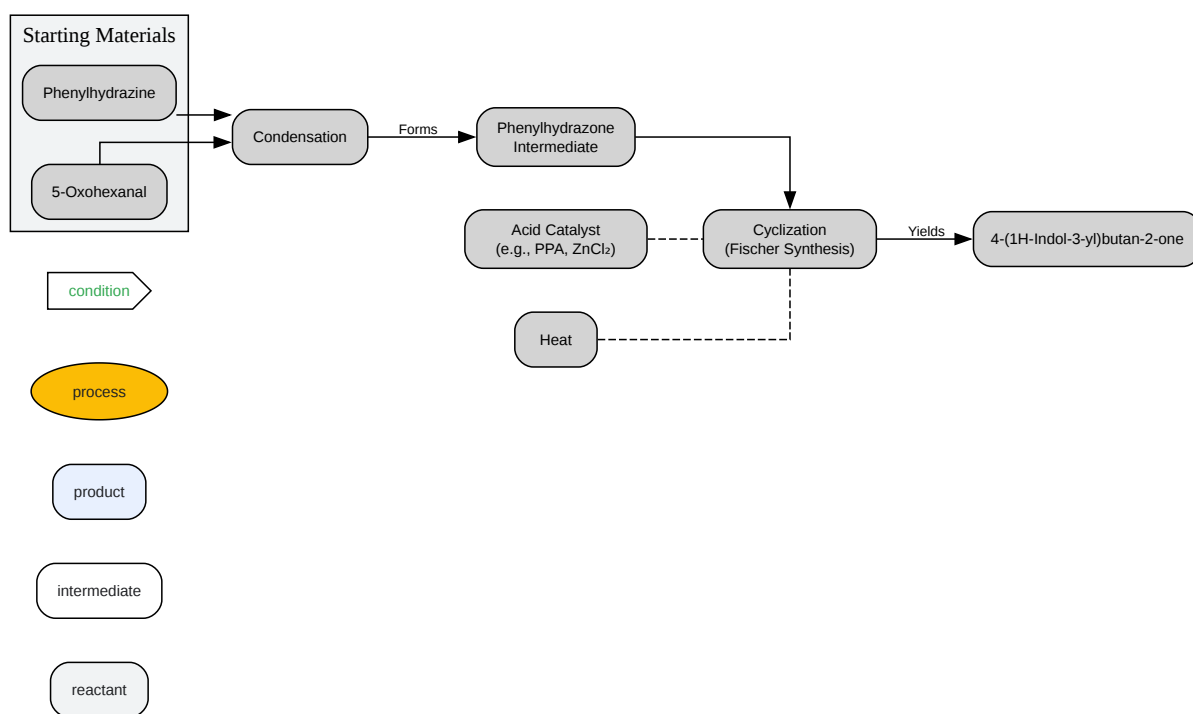
Step 3: Work-up and Purification

- After cooling to room temperature, pour the reaction mixture into a beaker of ice water to quench the reaction.

- Neutralize the excess acid carefully with a base, such as sodium bicarbonate solution.
- Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.
- Purify the crude **4-(1H-indol-3-yl)butan-2-one** by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of **4-(1H-indol-3-yl)butan-2-one** via the Fischer indole synthesis.



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Caption: Logical workflow of the Fischer indole synthesis.

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- To cite this document: BenchChem. [4-(1h-Indol-3-yl)butan-2-one chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b182806#4-1h-indol-3-yl-butan-2-one-chemical-structure-and-iupac-name]

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